molecular formula C18H14O2 B3032208 [1,1':3',1''-Terphenyl]-4,4''-diol CAS No. 124526-56-3

[1,1':3',1''-Terphenyl]-4,4''-diol

Cat. No. B3032208
CAS RN: 124526-56-3
M. Wt: 262.3 g/mol
InChI Key: JEOMZHWGIQNWFN-UHFFFAOYSA-N
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Description

Homologous Series of Heavier Element Dipnictenes

The research presented in the first paper focuses on the synthesis and characterization of m-terphenyl heavier main group 15 dihalides and their subsequent reduction to form dipnictenes. The study involves the reaction of lithium compounds with trihalides to afford various dihalides, which are then characterized by NMR spectroscopy and X-ray diffraction. The reduction of the phosphorus species with potassium or magnesium leads to the formation of diphosphene and phosphafluorene species, indicating the potential for complex chemical reactions involving these m-terphenyl ligands .

Phosphole with Aromatic Characteristics

The second paper investigates a phosphole compound with a significantly flattened phosphorus pyramid, which is indicative of strong electron delocalization and aromatic characteristics. The study uses single-crystal X-ray analysis to reveal the geometric structure of the molecule and discusses its reactivity, particularly its susceptibility to electrophilic substitutions, which is consistent with the presence of cyclic electron delocalization .

Molecular Structure and Properties of Methyl Terphenyl Carboxylate

In the third paper, the synthesis of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate is achieved through the aromatization of a cyclohexenone derivative. The structure is confirmed by IR and X-ray diffraction studies, and the molecule's stability is analyzed using NBO analysis. The study also explores the molecule's nonlinear optical properties by calculating its hyperpolarizability, which is found to be greater than that of the standard NLO material urea .

Metal-Organic Frameworks Based on Terphenyl Tetracarboxylic Acid

The fourth paper describes the synthesis of five novel coordination polymers using [1,1':3',1"-terphenyl]-3,3",5,5"-tetracarboxylic acid and various transition metal cations. The structures of these polymers are determined by single-crystal X-ray diffraction and characterized by IR spectroscopy, PXRD, and TG analyses. The study also examines the magnetic properties of these polymers, revealing weak antiferromagnetic coupling between the metal ions .

Scientific Research Applications

Crystal Structure and Solvent Inclusions

Studies reveal the structural uniqueness of terphenyl-based diol hosts like “[1,1':3',1''-Terphenyl]-4,4''-diol” in forming crystal structures with different solvents. For example, Klien et al. (2015) synthesized terphenyl-based diol hosts demonstrating various crystal structures with solvents such as dimethylformamide and acetonitrile. These crystal structures were characterized by intramolecular and intermolecular hydrogen bonding, showcasing the potential of terphenyl diols in forming distinctive molecular aggregates and host-guest interactions in crystal engineering (Klien, Seichter, Skobridis, & Weber, 2015).

Liquid Crystalline Properties

Terphenyl compounds exhibit unique liquid crystalline properties. Gray et al. (1989) synthesized terphenyl compounds with difluoro substituents, observing that they form low-melting liquid crystals with wide-ranging stable phases, useful in ferroelectric systems and electro-optical devices (Gray, Hird, Lacey, & Toyne, 1989).

Nonlinear Optical Properties

Terphenyl derivatives have been explored for their nonlinear optical properties. Adeel et al. (2021) investigated the third-order nonlinear optical (NLO) properties of novel fluorinated terphenyl compounds. They found that these compounds exhibit significant third-order polarizability, suggesting potential applications in optoelectronics and photonics (Adeel et al., 2021).

Dye and Lanthanide Adsorption

Inorganic chemistry research has utilized terphenyl-based structures for dye and lanthanide adsorption. Gao et al. (2019) synthesized anionic indium-organic frameworks using terphenyl dicarboxylic acid derivatives. These frameworks demonstrated high efficiency and selectivity in adsorbing cationic dyes and rare earth ions, indicating their potential in environmental applications and material science (Gao, Sun, Ge, & Zheng, 2019).

Peptide Helix Mimetics

The terphenyl structure is an ideal scaffold for mimicking peptide helices. Maity and König (2008) reported the synthesis of 1,4-dipiperazino benzenes using terphenyl structures. These compounds mimic the geometrical arrangement of alpha-helices in peptides, indicating their relevance in biological chemistry and drug design (Maity & König, 2008).

Synthesis of Rigid-Rod Polyamides and Polyimides

Terphenyl derivatives are used in synthesizing rigid-rod polyamides and polyimides, which are important in materials science. Spiliopoulos and Mikroyannidis (1998) demonstrated the synthesis of rigid-rod polyamides and polyimides containing m-terphenyls, showing their potential in creating novel polymeric materials with enhanced solubility and thermal properties (Spiliopoulos & Mikroyannidis, 1998).

properties

IUPAC Name

4-[3-(4-hydroxyphenyl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c19-17-8-4-13(5-9-17)15-2-1-3-16(12-15)14-6-10-18(20)11-7-14/h1-12,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOMZHWGIQNWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349878
Record name [1,1';3',1'']Terphenyl-4,4''-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1':3',1''-Terphenyl]-4,4''-diol

CAS RN

124526-56-3
Record name [1,1';3',1'']Terphenyl-4,4''-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2.6 g of the 91% pure mixture of 1,3-bis(4-hydroxyphenyl)-1-cyclohexene and 1,5-bis(4-hydroxyphenyl)-1-cyclohexene obtained in Step (B), 15.6 g of methyl isobutyl ketone, 3.5 g of α-methyl styrene, and 0.2 g of 5% palladium carbon were introduced to an autoclave and agitated for 6 hours at 150° C. After the end of reaction, the reaction liquid was filtered to remove the 5% palladium carbon, and then the filtrate was condensed. The residue was dissolved in 3.2 g of ethyl acetate, after which 7.5 g of cyclohexane was added to the mixture and the separated crystal was filtered out and dried to obtain 1.9 g of 4,4″-dihydroxy-m-terphenyl of 99% purity (high-speed liquid chromatography).
[Compound]
Name
pure mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,3-bis(4-hydroxyphenyl)-1-cyclohexene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,5-bis(4-hydroxyphenyl)-1-cyclohexene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
3.2 g
Type
solvent
Reaction Step Two
Quantity
7.5 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

After the water layer was separated, the oil layer was condensed or otherwise adjusted so that the concentration of the mixture of 1,3-bis(4-hydroxyphenyl)-1-cyclohexene and 1,5-bis(4-hydroxyphenyl)-1-cyclohexene became 17%. 79.6 g of the concentration-adjusted solution, 14.8 g of α-methyl styrene and 0.8 g of 5% palladium carbon were introduced to an autoclave and agitated for 6 hours at 150° C. After the reaction, the reaction liquid was filtered to remove the 5% palladium carbon, and then the methyl isobutyl ketone was distilled out, after which 40 g of toluene was added and the separated crystal was filtered out and dried to obtain 6.9 g of 4,4″-dihydroxy-m-terphenyl of 97% purity (high-speed liquid chromatography) [Step (C)].
Name
1,3-bis(4-hydroxyphenyl)-1-cyclohexene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,5-bis(4-hydroxyphenyl)-1-cyclohexene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
concentration-adjusted solution
Quantity
79.6 g
Type
reactant
Reaction Step Two
Quantity
14.8 g
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
0.8 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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